2-[(4-Phenylphenyl)methylthio]benzoxazole
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Description
2-[(4-Phenylphenyl)methylthio]benzoxazole is a useful research compound. Its molecular formula is C20H15NOS and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole is 317.08743528 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications
The 2-(2-arylphenyl)benzoxazole moiety has been identified as a novel and selective ligand for the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain. Compounds derived from this scaffold demonstrated selective inhibition of COX-2, showing potential as anti-inflammatory agents with potency comparable to, or better than, clinically used NSAIDs like celecoxib and diclofenac (Kapileswar Seth et al., 2014).
Fluorescent Probes for Sensing Applications
Benzoxazole derivatives have been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity and selectivity towards pH changes and specific metal ions, indicating their utility in bioimaging and environmental monitoring (Kiyoshi Tanaka et al., 2001).
Synthetic Methodologies
Efficient one-step synthesis methods for benzoxazoles in aqueous media have been explored, highlighting the versatility of these compounds in organic synthesis and their potential for large-scale production. Such methodologies offer advantages in terms of environmental friendliness and cost-effectiveness (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).
Antimicrobial Activities
Benzoxazole derivatives have been evaluated for their antimicrobial properties against a broad spectrum of microorganisms, including resistant strains. These compounds have shown potent activities, suggesting their potential as lead compounds for the development of new antimicrobial agents (T. Ertan-Bolelli et al., 2016).
Antitumor Properties
Novel antitumor 2-(4-aminophenyl)benzothiazoles, a closely related class of compounds, have exhibited selective and potent antitumor properties in vitro and in vivo. This research underscores the potential of benzothiazole and benzoxazole derivatives in cancer therapy, with specific compounds showing promise due to their ability to overcome metabolic inactivation and enhance drug solubility through amino acid conjugation (T. Bradshaw et al., 2002).
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-23-20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGKUJNGPXYSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.